molecular formula C25H17BrN2O5S B15025462 prop-2-en-1-yl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15025462
M. Wt: 537.4 g/mol
InChI Key: QCHIBNVERAQRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a bromophenyl group, a chromeno-pyrrole core, and a thiazole carboxylate moiety

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole structure.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

    Formation of the thiazole carboxylate moiety: This step involves the reaction of thiazole derivatives with carboxylic acid precursors under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions .

Scientific Research Applications

PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C25H17BrN2O5S

Molecular Weight

537.4 g/mol

IUPAC Name

prop-2-enyl 2-[1-(4-bromophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H17BrN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-10-15(26)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3

InChI Key

QCHIBNVERAQRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.